Cas no 14549-75-8 (Piperazine,1,4-bis[2-(2-pyridinyl)ethyl]-)

Piperazine,1,4-bis[2-(2-pyridinyl)ethyl]- structure
14549-75-8 structure
Product Name:Piperazine,1,4-bis[2-(2-pyridinyl)ethyl]-
Numero CAS:14549-75-8
MF:C18H24N4
MW:296.409963607788
CID:154386
PubChem ID:97230
Update Time:2025-04-19

Piperazine,1,4-bis[2-(2-pyridinyl)ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1,4-bis[2-(2-pyridinyl)ethyl]-
    • 1,4-bis(2-pyridin-2-ylethyl)piperazine
    • 1,4-Bis[2-(2-pyridyl)ethyl]piperazine
    • 1,4-Bis(2-(2-pyridyl)ethyl)piperazine
    • 1,4-bis-(2-pyridin-2-yl-ethyl)-piperazine
    • 1,4-bis[2-(2-pyridylethyl)]piperazine
    • 1,4-bis< 2-(2-pyridyl)ethyl> piperazine
    • AC1L3Y2R
    • bis{N,N'-[2-(2-pyridyl)ethyl]}piperazine
    • BRN 0619189
    • NSC107316
    • Oprea1_724940
    • Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
    • NSC-107316
    • UNII-P74PD69WN0
    • HMS1423E18
    • Piperazine,4-bis[2-(2-pyridinyl)ethyl]-
    • Bis-1,4-(.beta.-2-pyridylethyl)piperazine
    • Piperazine,4-bis[2-(2-pyridyl)ethyl]-
    • Cambridge id 5748031
    • Bis-1,4-(beta-2-pyridylethyl)piperazine
    • 1,4-BIS(2-(2-PYRIDINYL)ETHYL)PIPERAZINE
    • Piperazine, 1,4-bis(2-(2-pyridinyl)ethyl)-
    • IFLab1_003978
    • EU-0076112
    • DTXSID90163077
    • N,N'-BIS(2-(2-PYRIDYL)ETHYL)PIPERAZINE
    • P74PD69WN0
    • 14549-75-8
    • AKOS002186210
    • NSC 107316
    • CHEMBL4992882
    • SCHEMBL16026529
    • SDCCGMLS-0065536.P001
    • Inchi: 1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2
    • Chiave InChI: YYDFKVCSEPWSPE-UHFFFAOYSA-N
    • Sorrisi: N1(CCC2C=CC=CN=2)CCN(CCC2C=CC=CN=2)CC1

Proprietà calcolate

  • Massa esatta: 296.20032
  • Massa monoisotopica: 296.2
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 272
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 32.3Ų

Proprietà sperimentali

  • Densità: 1.091
  • Punto di ebollizione: 431.3°Cat760mmHg
  • Punto di infiammabilità: 214.6°C
  • Indice di rifrazione: 1.572
  • PSA: 32.26
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.